A Technical Guide to the Investigational Potential of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
A Technical Guide to the Investigational Potential of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including roles in cancer treatment, management of infectious diseases, and interventions for neurodegenerative disorders.[1][2][3] Similarly, the benzamide functional group is a well-established pharmacophore with diverse biological activities.[4][5] This technical guide provides a comprehensive analysis of the potential research applications of a hybrid molecule, N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide . While specific biological data for this compound is not yet prevalent in published literature, its structural components—a 5-chloroindole core linked to a benzamide moiety via an ethyl bridge—suggest a rich landscape for investigation. This document will dissect the molecule's constituent parts, propose a series of high-probability biological targets, and outline detailed, actionable experimental workflows for researchers in drug discovery and development. Our analysis is grounded in established principles of medicinal chemistry and draws upon the extensive pharmacology of related indole and benzamide derivatives.
Molecular Architecture: A Synthesis of Privileged Scaffolds
The structure of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide combines two key pharmacophoric elements:
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The 5-Chloro-1H-indole Core: The indole ring is a bicyclic aromatic system fundamental to essential biomolecules like serotonin and melatonin.[1] The presence of a chlorine atom at the C5 position is a critical modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by increasing lipophilicity, which can enhance membrane permeability, and by potentially forming halogen bonds with biological targets.[6] The ethyl linker at the C3 position is a common feature in tryptamine-related compounds, providing appropriate spacing and flexibility for receptor interaction.
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The N-ethylbenzamide Moiety: The benzamide group provides a rigid scaffold with hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at a target binding site. The amide linkage is a common feature in many approved drugs.[4]
The strategic combination of these two moieties suggests that N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a promising candidate for targeted therapies, particularly within the central nervous system and in oncology. A structurally similar compound, N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, is a potent and selective 5-HT(1F) receptor agonist, highlighting the potential of this molecular architecture in neurological applications.[7]
Hypothesized Biological Targets and Investigational Workflows
Based on the extensive literature surrounding indole and benzamide derivatives, we have identified several high-priority potential biological targets for N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. For each target class, a detailed investigational workflow is proposed.
Serotonin (5-HT) Receptor Modulation
Rationale: The structural similarity of the indole core to serotonin makes 5-HT receptors a primary target class for investigation.[1] Specifically, subtypes such as 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT6 have been implicated in a range of neuropsychiatric disorders, and indole derivatives are known to modulate their activity.[3][7][8]
Experimental Workflow:
Protocol 2.1.1: Radioligand Binding Assays
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Objective: To determine the binding affinity of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide for a panel of human 5-HT receptor subtypes.
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Materials:
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Membrane preparations from cells stably expressing individual human 5-HT receptor subtypes (e.g., HEK293 cells).
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Specific radioligands for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR 125743 for 5-HT1B, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, [³H]LSD for 5-HT6).
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N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide (test compound).
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Non-specific binding inhibitors (e.g., high concentration of unlabeled ligand).
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Scintillation cocktail and a liquid scintillation counter.
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Procedure:
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Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
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After incubation to equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.
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Wash the filters to remove non-specifically bound radioligand.
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Quantify the radioactivity retained on the filters using a liquid scintillation counter.
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Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
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Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| 5-HT1A | [³H]8-OH-DPAT | TBD |
| 5-HT1B | [³H]GR 125743 | TBD |
| 5-HT2A | [³H]ketanserin | TBD |
| 5-HT2C | [³H]mesulergine | TBD |
| 5-HT6 | [³H]LSD | TBD |
| TBD: To be determined |
Protocol 2.1.2: Functional Assays (e.g., cAMP or Calcium Flux)
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Objective: To determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity receptors.
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Materials:
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Whole cells expressing the target 5-HT receptor.
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Assay kits for measuring second messengers (e.g., cAMP HTRF assay for Gs/Gi-coupled receptors, or a fluorescent calcium indicator for Gq-coupled receptors).
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Known agonist and antagonist for each receptor as positive controls.
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Procedure:
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Agonist mode: Treat cells with increasing concentrations of the test compound and measure the change in second messenger levels.
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Antagonist mode: Pre-incubate cells with the test compound before challenging with a known agonist. Measure the inhibition of the agonist-induced response.
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Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
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Visualization of Investigational Workflow:
Caption: Workflow for 5-HT Receptor Characterization.
Kinase Inhibition in Oncology
Rationale: Indole-based scaffolds are prevalent in kinase inhibitors due to their ability to mimic the adenine region of ATP and interact with the hinge region of the kinase active site.[2] Many approved kinase inhibitors for cancer therapy feature an indole core. The benzamide moiety can also contribute to binding and selectivity.[2]
Experimental Workflow:
Protocol 2.2.1: Kinase Panel Screening
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Objective: To identify potential kinase targets by screening the test compound against a broad panel of human kinases.
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Materials:
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Commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology).
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The test compound at a fixed concentration (typically 1-10 µM).
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ATP.
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Procedure:
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The service provider will perform in vitro kinase activity assays in the presence of the test compound.
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The percentage of inhibition for each kinase at the tested concentration will be determined.
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"Hits" are typically defined as kinases with >50% inhibition.
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Protocol 2.2.2: IC50 Determination for Hits
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Objective: To determine the potency of the test compound against the identified kinase "hits".
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Materials:
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Recombinant active "hit" kinases.
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Substrate for each kinase.
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ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).
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Test compound in a serial dilution.
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Procedure:
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Perform kinase activity assays with a fixed concentration of kinase, substrate, and ATP, and varying concentrations of the test compound.
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Measure the kinase activity (e.g., substrate phosphorylation).
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Generate a dose-response curve and calculate the IC50 value.
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Visualization of Kinase Inhibition Pathway:
Caption: Mechanism of Competitive Kinase Inhibition.
Antimicrobial Activity
Rationale: Both indole and benzamide derivatives have been reported to possess significant antibacterial and antifungal properties.[9][10][11] The combined scaffold may therefore exhibit broad-spectrum antimicrobial activity.
Experimental Workflow:
Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
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Materials:
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
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Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
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96-well microtiter plates.
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Test compound dissolved in a suitable solvent (e.g., DMSO).
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Standard antibiotics and antifungals as positive controls (e.g., Ciprofloxacin, Fluconazole).
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Procedure:
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Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
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Inoculate each well with a standardized suspension of the microorganism.
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Include positive (no drug) and negative (no inoculum) growth controls.
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Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
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The MIC is the lowest concentration of the compound at which there is no visible growth.
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Data Presentation:
| Microorganism | Strain (ATCC) | MIC (µg/mL) of Test Compound |
| S. aureus | ATCC 29213 | TBD |
| E. coli | ATCC 25922 | TBD |
| C. albicans | ATCC 90028 | TBD |
| A. niger | ATCC 16404 | TBD |
| TBD: To be determined |
Proposed Synthetic Route
A plausible and efficient synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be achieved through a standard amide coupling reaction.
Visualization of Synthetic Pathway:
Caption: Proposed Amide Coupling Synthesis.
This reaction typically involves reacting 5-chlorotryptamine with benzoyl chloride in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system.[12]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is mandatory.
Table of Analytical Methods:
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |
| LC-MS/MS | Purity assessment and mass confirmation.[13] | A single major peak in the chromatogram with the correct mass-to-charge ratio for the molecular ion. |
| HRMS | Determination of the exact mass and elemental composition. | Measured mass within 5 ppm of the calculated exact mass. |
| FTIR | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (indole and amide), C=O stretching (amide), and C-Cl stretching. |
| Melting Point | Purity assessment and physical characterization. | A sharp and defined melting point range. |
Potential Therapeutic Indications
Based on the hypothesized biological targets, N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide could be investigated for the following therapeutic applications:
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Neuropsychiatric Disorders: If the compound demonstrates potent and selective activity at specific 5-HT receptors, it could be a candidate for treating depression, anxiety, schizophrenia, or migraine.[3][7]
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Oncology: Potent and selective kinase inhibition could position the compound as a candidate for various cancers, depending on the kinase target.[2]
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Infectious Diseases: Broad-spectrum antimicrobial activity could warrant its development as a novel antibacterial or antifungal agent, which is crucial in the era of growing drug resistance.[10]
Conclusion and Future Directions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a molecule of significant investigational interest, strategically combining two pharmacologically privileged scaffolds. While direct biological data is currently limited, a robust, data-driven rationale exists for its evaluation against a range of biological targets, including serotonin receptors, protein kinases, and microbial pathogens. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for its initial characterization. Successful identification of a high-affinity target would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety studies. The exploration of this compound could unveil a novel therapeutic agent with the potential to address unmet medical needs in neuroscience, oncology, or infectious diseases.
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